4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride
Overview
Description
4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride is a chemical compound with the molecular formula C₁₁H₁₅ClN₂ It is a hydrochloride salt form of 4-{[(Propan-2-yl)amino]methyl}benzonitrile, which is known for its applications in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride typically involves the reaction of 4-cyanobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
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Step 1: Synthesis of 4-{[(Propan-2-yl)amino]methyl}benzonitrile
- Reactants: 4-cyanobenzyl chloride, isopropylamine
- Solvent: Dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours
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Step 2: Formation of Hydrochloride Salt
- Reactant: 4-{[(Propan-2-yl)amino]methyl}benzonitrile
- Reagent: Hydrochloric acid
- Solvent: Water or ethanol
- Temperature: Room temperature
- Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of biological pathways and mechanisms, particularly in relation to its interactions with enzymes and receptors.
Chemical Synthesis: Utilized as a building block in the synthesis of more complex chemical entities.
Industrial Applications: Applied in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Methyl)amino]methyl}benzonitrile hydrochloride
- 4-{[(Ethyl)amino]methyl}benzonitrile hydrochloride
- 4-{[(Butyl)amino]methyl}benzonitrile hydrochloride
Uniqueness
4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the isopropyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(propan-2-ylamino)methyl]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.ClH/c1-9(2)13-8-11-5-3-10(7-12)4-6-11;/h3-6,9,13H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLRXHHMDGPUKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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